2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C17H17ClN4O3S2 and its molecular weight is 424.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
The synthesis and structural analysis of 2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one and related compounds have been explored in various studies. These compounds are of interest due to their unique chemical properties and potential applications in pharmaceutical development and material science.
Synthesis Techniques
Research has focused on the development of synthetic pathways for triazolo[4,3-a]pyridine compounds, providing a foundation for the creation of derivatives with potential therapeutic applications. The preparation of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(phenylsulfonyl)benzohydrazonoyl chloride highlights methods for obtaining high yields of these compounds through oxidation processes (Ito et al., 1980).
Crystal Structure Analysis
Detailed crystallographic studies have been conducted to understand the molecular geometry and intermolecular interactions of triazolo[4,3-a]pyridine derivatives. For instance, the crystal structure of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine has been determined, providing insights into its molecular arrangement and potential for further chemical modifications (Jin-Xia Mu et al., 2015).
Antimicrobial and Antifungal Activities
Several studies have investigated the antimicrobial and antifungal properties of triazolo[4,3-a]pyridine derivatives, indicating their potential as leads for the development of new therapeutic agents.
Antimicrobial Activity
Research on novel 1,2,4-triazole derivatives, including triazolo[4,3-a]pyridine compounds, has shown that these molecules possess antimicrobial activities against a range of microorganisms. This suggests their potential application in combating bacterial and fungal infections (Bektaş et al., 2007).
Antifungal Efficacy
The crystal structure of a novel 1,2,4-triazolo[4,3-a]pyridine compound with antifungal activity has been analyzed. Preliminary biological tests demonstrated its efficacy against several plant pathogens, underscoring its potential in agricultural applications to protect crops from fungal diseases (Q. Wang et al., 2018).
Mechanism of Action
Triazolopyridines
This compound is a member of the triazolopyridine class of compounds . Triazolopyridines are known to have various biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties . They can interact with various biological targets, depending on their specific structure and substituents .
Chlorobenzyl group
The presence of a chlorobenzyl group could potentially enhance the lipophilicity of the compound, which might influence its pharmacokinetic properties and its ability to cross biological membranes .
Thiomorpholinosulfonyl group
The thiomorpholinosulfonyl group is less common, and its effects would likely depend on the specific context of the molecule it is part of .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S2/c18-14-3-1-13(2-4-14)11-22-17(23)21-12-15(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQZMJYSQCEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.